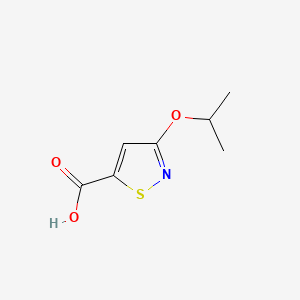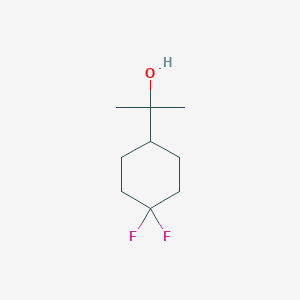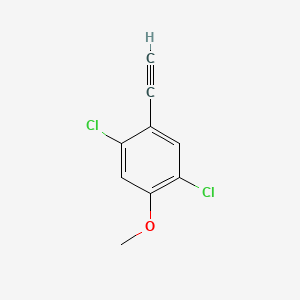
2-Bromo-4-chloro-N-Boc-pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms at the 2nd and 4th positions of the pyridine ring, respectively, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Chlorination: The addition of a chlorine atom at the 4th position, often achieved through electrophilic aromatic substitution reactions.
Boc Protection:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-N-Boc-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Chlorination: Chlorine gas (Cl2), thionyl chloride (SOCl2)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3)
Major Products Formed
Substitution Products: Various substituted pyridine derivatives
Coupling Products: Biaryl or alkyl-aryl compounds
Deprotected Amine: 2-Bromo-4-chloropyridin-3-amine
Applications De Recherche Scientifique
2-Bromo-4-chloro-N-Boc-pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be employed in the preparation of functional materials, such as polymers and ligands for catalysis.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the Boc protecting group.
3-Bromo-2-chloropyridine: Similar halogenation pattern but different substitution positions.
2-Bromo-4-chloro-6-fluoroaniline: Contains an additional fluorine atom.
Uniqueness
2-Bromo-4-chloro-N-Boc-pyridin-3-amine is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C10H12BrClN2O2 |
|---|---|
Poids moléculaire |
307.57 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-4-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
LSCPQOFXLDECJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)



![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)

